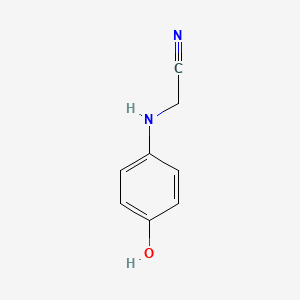
(4-Hydroxyanilino)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxyanilino)acetonitrile is an organic compound with the chemical formula C8H8N2O. It is characterized by the presence of a hydroxy group (-OH) attached to an aniline ring, which is further connected to an acetonitrile group (-CH2CN). This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyanilino)acetonitrile typically involves the condensation reaction between aniline and hydroxyacetonitrile. The reaction is carried out under controlled pH conditions, usually between 1.5 to 7, using a base catalyst . The molar ratio of aniline to hydroxyacetonitrile is maintained at approximately 1:1 to 1.3:1. The reaction is conducted at temperatures ranging from 70°C to 110°C .
Industrial Production Methods: In industrial settings, the production of this compound is often achieved through continuous micro passage reactions. This method ensures high purity (over 98%) and yield (over 99.9%) of the product . The process is designed to be efficient and safe, minimizing the risk of polymerization and explosion under high-temperature conditions.
化学反应分析
Types of Reactions: (4-Hydroxyanilino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学研究应用
(4-Hydroxyanilino)acetonitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-Hydroxyanilino)acetonitrile involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may affect oxidative stress pathways by undergoing redox reactions, thereby modulating cellular responses.
相似化合物的比较
Hydroxybenzenes: Compounds like hydroquinone and catechol share the hydroxy group on the aromatic ring.
Aniline Derivatives: Compounds such as p-phenylenediamine and p-aminophenol have similar structural features.
属性
CAS 编号 |
28363-27-1 |
|---|---|
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC 名称 |
2-(4-hydroxyanilino)acetonitrile |
InChI |
InChI=1S/C8H8N2O/c9-5-6-10-7-1-3-8(11)4-2-7/h1-4,10-11H,6H2 |
InChI 键 |
HEWSYZICBOZJRP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NCC#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


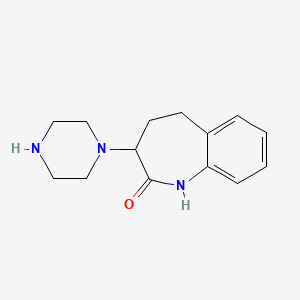

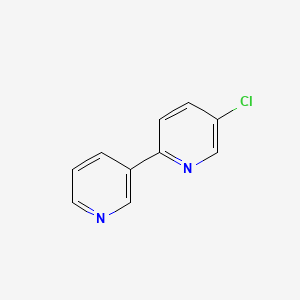
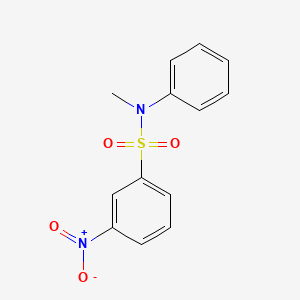
![ethyl 5-chloro-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11713386.png)
![2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B11713391.png)

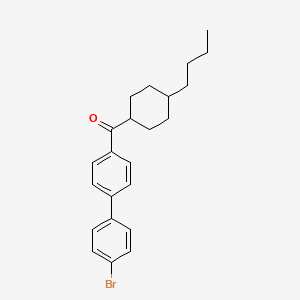
![Ethyl N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11713425.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11713426.png)
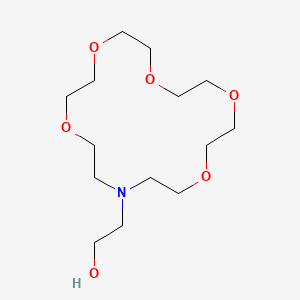
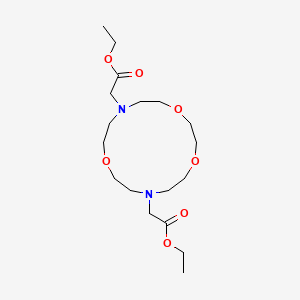
![Ethyl 2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B11713438.png)
![2-methyl-5-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11713447.png)
